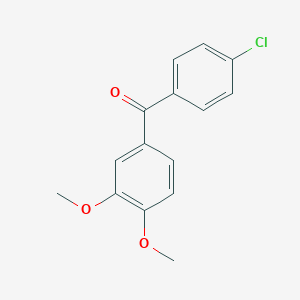

4-Chloro-3',4'-dimethoxybenzophenone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLIIHAKTPXMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355386 | |

| Record name | 4-Chloro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116412-83-0 | |

| Record name | (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116412-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3',4'-dimethoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116412830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3',4'-dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-3',4'-dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Chloro-3',4'-dimethoxybenzophenone, a chemical intermediate of interest in various research and development applications. The information is compiled from various chemical data sources to ensure a comprehensive and accurate representation.

Chemical Identity

-

Chemical Name: (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone[1]

-

Common Synonyms: this compound, 3,4-Dimethoxy-4′-chloro-benzophenone[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| Appearance | White to Pale Green Solid | [5] |

| Melting Point | 111-112 °C (in Ethanol) | [1][5] |

| Boiling Point | 414.5 ± 45.0 °C (Predicted) | [1][3][5] |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol | [5] |

| Purity | Typically >98% or >99% | [5][6] |

| Storage Temperature | 2-8°C | [5] |

| Flash Point | 167.2°C | [1] |

| Vapor Pressure | 4.44E-07 mmHg at 25°C | [1] |

| Refractive Index | 1.566 | [1] |

| LogP | 3.37 | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. The reported values for boiling point and density are predicted, suggesting they are derived from computational models rather than direct experimental measurement.[1][5]

The melting point is reported to be determined in ethanol, which is a common practice for recrystallization and purification, and subsequent characterization by melting point analysis.[1][5]

A general methodology for key physical property determination is outlined below:

-

Melting Point: Typically determined using a melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. The use of a solvent like ethanol for recrystallization prior to measurement is a standard procedure to ensure the purity of the sample.

-

Boiling Point: For non-predicted values, the boiling point is determined by distillation. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. Given the high predicted boiling point of this compound, vacuum distillation would likely be employed to prevent decomposition.

-

Solubility: Qualitative solubility is determined by adding a small amount of the solute to a given solvent at a specific temperature and observing if it dissolves. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques like gravimetric analysis after solvent evaporation or spectroscopic methods.

-

Purity: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC method for analyzing this compound has been described using a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.[7]

Visualization of Methodological Workflow

As no specific signaling pathways involving this compound were identified, a diagram illustrating a general workflow for the physical characterization of a chemical compound is provided below.

Caption: General Workflow for Physical Property Determination.

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and drug development. For further application-specific information, consulting detailed analytical reports or conducting direct experimental measurements is recommended.

References

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-3,4'-DimethoxyBenzophenone | 116412-83-0 [chemicalbook.com]

- 3. 4-Chloro 3,4'-dimethoxy benzophenone | CAS#:116412-83-0 | Chemsrc [chemsrc.com]

- 4. 4 Chloro 3 4 Dimethoxybenzophenone Supplier, 4 Chloro 3 4 Dimethoxybenzophenone Latest Price, CAS 116412-83-0 [m.chemball.com]

- 5. 4-Chloro-3,4'-DimethoxyBenzophenone CAS 116412-83-0, CasNo.116412-83-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-Chloro-3’,4’-dimethoxybenzophenone | SIELC Technologies [sielc.com]

4-Chloro-3',4'-dimethoxybenzophenone CAS number and molecular formula.

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3',4'-dimethoxybenzophenone (CAS No. 116412-83-0), a key chemical intermediate. The document details its physicochemical properties, a validated synthesis protocol, and its primary application in the manufacturing of the agricultural fungicide, Dimethomorph. While direct biological activity data for this specific benzophenone is not extensively documented in peer-reviewed literature, this guide provides context by discussing the known biological activities of the broader benzophenone class and the mechanism of action of its key derivative, Dimethomorph. This information is intended to be a valuable resource for professionals in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is a substituted benzophenone that serves as a crucial building block in organic synthesis. Its identity is defined by the following identifiers and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 276.71 g/mol | [2] |

| Appearance | White to pale gray/green solid | |

| Melting Point | 96-97 °C or 110.5-111.5 °C | [3] |

| Boiling Point | 414.5 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.216 g/cm³ (Predicted) | [4] |

| LogP | 3.588 | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol |

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This process involves the reaction of 4-chlorobenzoyl chloride with 1,2-dimethoxybenzene (veratrole) in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of substituted benzophenones.

Materials:

-

4-chlorobenzoyl chloride

-

1,2-dimethoxybenzene (Veratrole)

-

Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)

-

1,1,2,2-Tetrachloroethane (TCE) or other suitable inert solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Heptane

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a slurry of 4-chlorobenzoyl chloride (1.0 equivalent), veratrole (1.1 equivalents), and a catalytic amount of anhydrous FeCl₃ in tetrachloroethane.

-

Heat the reaction mixture to reflux temperature and maintain for approximately 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and concentrate it under reduced pressure (in vacuo) to yield an oily residue.

-

Purify the residue by trituration with a mixture of 15% ethyl acetate in heptane. This will induce the precipitation of the product.

-

Collect the solid product by filtration, wash with cold heptane, and dry to obtain this compound as a white to pale-colored solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

Known Application: Intermediate for Dimethomorph

The primary documented application of this compound is as a key intermediate in the synthesis of Dimethomorph. Dimethomorph is a systemic fungicide used to control downy mildew and late blight in crops such as grapes, potatoes, and tomatoes.[5] It is effective against oomycete fungal pathogens.

Biological Activity of the Benzophenone Scaffold

While this compound itself has not been extensively studied for its biological activity, the benzophenone scaffold is present in numerous natural and synthetic molecules with a wide range of biological activities.[6][7] These activities include:

-

Anticancer: Some substituted benzophenones have shown cytotoxic effects against various cancer cell lines.[8]

-

Anti-inflammatory: Certain benzophenone derivatives have been investigated for their anti-inflammatory properties.[7]

-

Antiviral: The benzophenone structure is a component of some non-nucleoside HIV-1 reverse transcriptase inhibitors.[9]

-

Antimicrobial and Antifungal: Various natural and synthetic benzophenones exhibit antimicrobial and antifungal properties.[6]

It is important to note that these activities are characteristic of the broader class of compounds and have not been specifically demonstrated for this compound.

Mechanism of Action of Dimethomorph

For professionals in drug and pesticide development, understanding the mechanism of the final product is crucial. Dimethomorph acts as a highly specific oomycidal fungicide.[10] Its mechanism involves the disruption of the fungal cell wall formation.[11][12] This is achieved through the inhibition of sterol (ergosterol) synthesis, a critical component of the fungal cell membrane.[5][11] This disruption leads to the breakdown of the cell wall, ultimately causing fungal cell death.

Dimethomorph Mechanism of Action Diagram

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Chloro-3,4'-DimethoxyBenzophenone | 116412-83-0 [chemicalbook.com]

- 3. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 4. 4-Chloro 3,4'-dimethoxy benzophenone | CAS#:116412-83-0 | Chemsrc [chemsrc.com]

- 5. Dimethomorph:Mode of action,Chronic Toxicity,Carcinogenicity_Chemicalbook [chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological activity of naphthyl-substituted (B-ring) benzophenone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pomais.com [pomais.com]

- 11. peptechbio.com [peptechbio.com]

- 12. fao.org [fao.org]

Spectroscopic and Synthetic Profile of 4-Chloro-3',4'-dimethoxybenzophenone: A Technical Guide for Researchers

For immediate release:

This technical guide offers a comprehensive overview of the spectroscopic and synthetic aspects of 4-Chloro-3',4'-dimethoxybenzophenone (CAS No. 116412-83-0), a molecule of interest for professionals in drug development, chemical research, and materials science. This document compiles available data to provide a detailed profile, including predicted spectroscopic characteristics and established experimental protocols for its analysis.

Chemical Identity and Properties

This compound, with the molecular formula C₁₅H₁₃ClO₃, is a benzophenone derivative featuring a chlorine substituent on one phenyl ring and two methoxy groups on the other. This substitution pattern is crucial in defining its chemical reactivity and potential applications.

| Property | Value |

| Molecular Formula | C₁₅H₁₃ClO₃ |

| Molecular Weight | 276.71 g/mol |

| CAS Number | 116412-83-0 |

| Appearance | White to pale green solid |

| Melting Point | 111-112 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.4 | m | 4H | Aromatic Protons (Chlorophenyl ring) |

| ~ 7.3 - 6.9 | m | 3H | Aromatic Protons (Dimethoxyphenyl ring) |

| ~ 3.9 | s | 3H | Methoxy Protons (-OCH₃) |

| ~ 3.8 | s | 3H | Methoxy Protons (-OCH₃) |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 195 | C=O (Ketone) |

| ~ 160 - 148 | Aromatic C-O |

| ~ 138 - 110 | Aromatic C-H and C-Cl |

| ~ 56 | -OCH₃ |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| ~ 1660 | Strong | C=O stretch (Ketone) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (Aromatic) |

| ~ 1260, 1020 | Strong | C-O stretch (Aryl ether) |

| ~ 850 - 750 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~ 750 - 650 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 276 | [M]⁺ (Molecular ion for ³⁵Cl isotope) |

| 278 | [M+2]⁺ (Isotopic peak for ³⁷Cl isotope) |

| 245 | [M - OCH₃]⁺ |

| 139 | [C₇H₄ClO]⁺ (Chlorobenzoyl fragment) |

| 135 | [C₈H₇O₂]⁺ (Dimethoxyphenyl fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for benzophenone derivatives. These can be adapted for the specific analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Instrumentation: Use a mass spectrometer capable of high-resolution mass analysis.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic pathway for this compound.

Solubility profile of 4-Chloro-3',4'-dimethoxybenzophenone in common lab solvents.

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-3',4'-dimethoxybenzophenone

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound in common laboratory solvents is fundamental for its synthesis, purification, formulation, and various experimental applications.

Data Presentation

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, qualitative assessments have been reported. The compound is generally soluble in several common organic solvents.

| Solvent Name | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble |

| Dichloromethane | CH₂Cl₂ | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble |

| Methanol | CH₄O | Soluble |

Quantitative Solubility of Benzophenone (Parent Compound)

To provide a useful frame of reference, the following table presents the quantitative solubility of the parent compound, benzophenone, in a variety of common laboratory solvents at different temperatures. This data, expressed as the mole fraction, can offer valuable insights into the expected solubility behavior of its derivatives like this compound.

| Solvent | Temperature (K) | Mole Fraction (x10³) |

| Methanol | 278.15 | 20.35 |

| 298.15 | 44.27 | |

| 318.15 | 95.54 | |

| Ethanol | 278.15 | 19.87 |

| 298.15 | 42.05 | |

| 318.15 | 88.19 | |

| Acetone | 278.15 | 43.12 |

| 298.15 | 85.43 | |

| 318.15 | 167.89 | |

| Ethyl Acetate | 278.15 | 35.89 |

| 298.15 | 72.98 | |

| 318.15 | 148.56 | |

| Acetonitrile | 278.15 | 18.99 |

| 298.15 | 39.36 | |

| 318.15 | 80.78 | |

| Water | 278.15 | 0.0021 |

| 298.15 | 0.0043 | |

| 318.15 | 0.0087 |

Note: Data for benzophenone is adapted from published studies and is intended for comparative purposes.

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for ascertaining the equilibrium solubility of a solid in a liquid solvent.

Shake-Flask Method for Solubility Determination

This protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment:

-

This compound

-

High-purity solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 μm or 0.45 μm)

-

Calibrated analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric glassware

Procedure:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vials are placed in a thermostatic shaker and agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Following equilibration, the vials are left undisturbed at the set temperature to allow the excess solid to sediment.

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any particulate matter.

-

Analysis: The concentration of the clear, saturated filtrate is then determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. Appropriate dilutions may be necessary to bring the concentration within the linear range of the instrument.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Mandatory Visualization

The logical flow of the experimental procedure for determining solubility can be visualized as follows:

Caption: A generalized workflow for the experimental determination of solubility.

Chemical structure and IUPAC name of 4-Chloro-3',4'-dimethoxybenzophenone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Chloro-3',4'-dimethoxybenzophenone, a compound of interest in various chemical and pharmaceutical research fields.

Chemical Structure and IUPAC Name

This compound is an aromatic ketone. The structure consists of a benzophenone core, which is a diphenyl ketone. One of the phenyl rings is substituted with a chlorine atom at the para-position (position 4). The other phenyl ring is substituted with two methoxy groups at the 3' and 4' positions.

The systematically generated IUPAC name for this compound is (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone .[1][2][3][4]

Synonyms:

-

This compound

-

Methanone, (4-chlorophenyl)(3,4-dimethoxyphenyl)-[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 116412-83-0 | [1] |

| Molecular Formula | C₁₅H₁₃ClO₃ | [1][2] |

| Molecular Weight | 276.71 g/mol | [2] |

| Melting Point | 111-112 °C | [2] |

| Boiling Point | 414.5 ± 45.0 °C (Predicted) | [2] |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | 1.4 mg/L at 20 °C |

Note: Some physical properties are predicted values based on computational models.

Experimental Protocol: Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-chlorobenzoyl chloride.[5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

Materials and Reagents

-

Veratrole (1,2-dimethoxybenzene)

-

4-Chlorobenzoyl chloride

-

Lewis Acid Catalyst (e.g., TiO₂-SnOₓ solid solution, AlCl₃)[5]

-

Anhydrous Solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Reaction Procedure

-

Catalyst Suspension: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the Lewis acid catalyst is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Veratrole is added to the stirred suspension. Subsequently, 4-chlorobenzoyl chloride is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC). A study utilizing a 0.1TiO₂-SnOₓ catalyst reported a veratrole conversion of 74% and a selectivity for this compound of 97%.[5]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration. The filtrate is then washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Chemical Structure

Caption: Chemical structure of (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. 116412-83-0|(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | C15H13ClO3 | CID 798751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential reactivity of the chlorine and methoxy groups in 4-Chloro-3',4'-dimethoxybenzophenone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential chemical reactivity of the chlorine and methoxy functional groups in 4-Chloro-3',4'-dimethoxybenzophenone. This benzophenone derivative is a versatile intermediate in organic synthesis, and understanding its reactivity is crucial for its application in the development of novel compounds, including active pharmaceutical ingredients. This document outlines potential reactions, provides generalized experimental protocols based on analogous transformations, and presents quantitative data from related systems to guide synthetic strategies.

Reactivity of the Chlorine Group

The chlorine atom on the benzophenone scaffold is a key site for synthetic modification. Its reactivity is primarily governed by its attachment to an aromatic ring, which is influenced by the electron-withdrawing nature of the adjacent carbonyl group. This substitution pattern opens up possibilities for nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be displaced by strong nucleophiles through an addition-elimination mechanism. The carbonyl group at the para position withdraws electron density from the ring, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.

Common nucleophiles for this transformation include amines, alkoxides, and thiolates. The reaction typically requires elevated temperatures and a polar aprotic solvent.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Activated Aryl Chlorides

| Nucleophile | Reagents and Conditions | Product Type | Representative Yield (%) |

| Primary/Secondary Amine | Amine, K₂CO₃, DMSO, 120-150 °C | N-Aryl Amine | 70-95 |

| Alkoxide (e.g., NaOMe) | NaOMe, MeOH/DMF, 80-120 °C | Aryl Ether | 80-98 |

| Thiolate (e.g., NaSPh) | Thiophenol, K₂CO₃, DMF, 100-140 °C | Aryl Thioether | 75-90 |

Note: Yields are based on reactions with structurally similar activated aryl chlorides and may vary for this compound.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF), add the desired amine (1.2-1.5 eq) and a base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction couples the aryl chloride with a boronic acid or ester to form a biaryl linkage. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Representative Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 100-110 | 80-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ | Dioxane | 100 | 85-98 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 75-90 |

Note: Yields are based on reactions with structurally similar aryl chlorides and may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Add a base (e.g., K₃PO₄, 2.0-3.0 eq) and a degassed solvent system (e.g., toluene and water).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the residue by column chromatography to yield the biaryl product.

In-Depth Technical Guide: Health and Safety for 4-Chloro-3',4'-dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-Chloro-3',4'-dimethoxybenzophenone (CAS No. 116412-83-0). The content is intended for a technical audience and outlines potential hazards, handling procedures, and emergency responses.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C15H13ClO3 |

| Molecular Weight | 276.71 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 111-112 °C |

| Boiling Point | 414.5 °C at 760 mmHg |

| Flash Point | 167.2 °C |

| Density | 1.216 g/cm³ |

| Solubility | Insoluble in water. Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, and Methanol. |

| Vapor Pressure | 4.44E-07 mmHg at 25°C |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation, as well as aquatic toxicity.

GHS Classification:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

-

Hazardous to the aquatic environment, short-term (Acute): Category Acute 1[2]

-

Hazardous to the aquatic environment, long-term (Chronic): Category Chronic 1[2]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Toxicological Information

Quantitative toxicological data for this compound is limited. The available data is summarized in Table 2. It is important to note that detailed experimental protocols for these specific studies are not publicly available. The methodologies described in Section 4 are based on standardized OECD guidelines.

| Toxicity Endpoint | Value | Species |

| Oral LD50 | > 5000 mg/kg bw | Not specified |

| Dermal LD50 | > 2000 mg/kg bw | Not specified |

| LC50 (Fish) | > 1.4 mg/L - 96 h | Oncorhynchus mykiss |

| EC50 (Aquatic Invertebrates) | 1.1 mg/L - 48 h | other aquatic crustacea |

Experimental Protocols for Hazard Assessment

The following sections describe generalized experimental protocols based on OECD guidelines for assessing the key toxicological endpoints of a chemical substance like this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method assesses the acute toxic effects of a substance when administered orally.

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[3]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[4] Standard laboratory diet and drinking water are provided ad libitum.

-

Dosage: A stepwise procedure is used, starting with a dose expected to cause some mortality.[3] Subsequent dosing depends on the outcome of the previous step.[3]

-

Administration: The substance is administered in a single dose by gavage using a stomach tube.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5][6]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[5]

Acute Dermal Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are the preferred species.[7]

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.[8]

-

Application: A 0.5 g dose of the solid substance, moistened with a small amount of water, is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[7][8]

-

Exposure: The exposure period is 4 hours.[7]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[9] The severity of the reactions is scored.

Acute Eye Irritation (Based on OECD Guideline 405)

This method assesses the potential for a substance to cause eye irritation or damage.

-

Test Animals: Healthy, adult albino rabbits are used.[10]

-

Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[11] The other eye serves as a control.[11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness, and the effects are scored.[13]

Potential Signaling Pathways

While no specific signaling pathway studies have been published for this compound, research on other benzophenone derivatives suggests potential interactions with nuclear receptor signaling pathways, such as the estrogen receptor (ER) and the aryl hydrocarbon receptor (AhR) pathways.[1][14][15] These interactions can lead to endocrine-disrupting effects.

Caption: Potential signaling pathways for benzophenone derivatives.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

Personal Protective Equipment

A summary of recommended PPE is provided in Table 3.

| Protection Type | Recommended Equipment | Specifications and Best Practices |

| Eye and Face Protection | Safety goggles and face shield | Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing.[2] |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use.[1] |

| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. |

| Respiratory Protection | Fume hood or respirator | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][2] |

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid.[1] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid.[1] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid.[1] |

Accidental Release and Disposal

Accidental Release

-

Wear appropriate personal protective equipment.[1]

-

Ensure adequate ventilation and remove all sources of ignition.[1]

-

Prevent further leakage or spillage if safe to do so.[1]

-

Vacuum, sweep up, or absorb with inert material and place into a suitable, labeled disposal container.[1]

-

Do not let the product enter drains, other waterways, or soil.[1]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[1][2]

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

-

Do not reuse empty containers.[1]

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][2]

-

Stability: Stable under recommended storage conditions.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Carbon oxides and hydrogen chloride gas may be generated during combustion or thermal decomposition.[1]

This technical guide is intended to provide comprehensive health and safety information for the handling of this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. oecd.org [oecd.org]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Substituted Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold, a simple diaryl ketone, has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The versatility of this scaffold lies in the fact that substitutions on its phenyl rings can dramatically influence its physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted benzophenone derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to aid in the advancement of research and drug development in this promising area.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted benzophenones have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow.[1][2]

Quantitative Anticancer Activity

The anticancer potency of substituted benzophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of substituted benzophenone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60 (Leukemia) | 0.48 | [3] |

| Compound 1 | A-549 (Lung Cancer) | 0.82 | [3] |

| Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | [3] |

| Compound 1 | SW480 (Colon Cancer) | 0.99 | [3] |

| Compound 8 | HL-60 (Leukemia) | 0.15 | [3] |

| Compound 8 | SMMC-7721 (Hepatocarcinoma) | 1.02 | [3] |

| Compound 8 | SW480 (Colon Cancer) | 0.51 | [3] |

| Compound 9 | HL-60 (Leukemia) | 0.16 | [3] |

| Compound 9 | SMMC-7721 (Hepatocarcinoma) | 0.80 | [3] |

| Compound 9 | SW480 (Colon Cancer) | 0.93 | [3] |

| T44Bf (4,4'-dimethoxybenzophenone thiosemicarbazone) | HL60, U937, KG1a, Jurkat (Leukemia) | Potent Antiproliferative Effects | [4][5] |

| Unspecified 2-hydroxybenzophenones | MDA-MB-231, T47-D (Breast Cancer), PC3 (Prostate Cancer) | 12.09 - 26.49 | [6] |

| Benzopyranone derivatives 9, 12, 13 | MCF-7 (Breast Cancer) | 10.9, 10.1, 10.3 | [7] |

| Benzopyranone derivatives 9, 10, 12, 13 | MDA-MB-231 (Breast Cancer) | 13.9, 12.3, 17.0, 12.4 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[8][9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Substituted benzophenone derivatives

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 1.5 to 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 492 nm or between 500-600 nm.[8][10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of substituted benzophenones are often mediated through the modulation of specific cellular signaling pathways. Two key mechanisms are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Many benzophenone derivatives trigger apoptosis through the mitochondrial pathway.[1] This involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, leading to the activation of caspases, which are the executioners of apoptosis.[1] For instance, some derivatives have been shown to induce apoptosis through caspase-activated DNase-mediated pathways.[2]

Caption: Benzophenone-induced apoptosis pathway.

Cell Cycle Arrest: Substituted benzophenones can also halt the proliferation of cancer cells by inducing cell cycle arrest at different checkpoints, such as G0/G1 or G2/M.[1] This prevents the cells from progressing through the cell division cycle and ultimately leads to a reduction in tumor growth. For example, certain derivatives cause arrest in the G2/M phase, preventing the cells from entering mitosis.[2]

Caption: Cell cycle arrest by benzophenones.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted benzophenones have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi, including drug-resistant strains.[12][13]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted benzophenones is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for selected benzophenone derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Benzophenone-based tetraamides | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 (mg/L) | [12][14] |

| Benzophenone-based tetraamides | Vancomycin-intermediate Staphylococcus aureus (VISA) | 0.5 - 2.0 (mg/L) | [14] |

| Benzophenone-based tetraamides | Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.5 - 2.0 (mg/L) | [14] |

| Benzophenone-based tetraamides | Vancomycin-resistant Enterococci (VRE) | 0.5 - 2.0 (mg/L) | [14] |

| 2,2′,4-trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 250 | [15] |

| 2,2′,4-trihydroxybenzophenone | Salmonella Typhimurium | 62.5 - 250 | [15] |

| Benzophenone fused azetidinone derivatives | Various bacteria and fungi | 12.5 - 100 | [16] |

| Benzophenone derivatives 5a, 5c, 5d, 5f, 5g | Various bacteria and fungi | Moderate to good activity at 80 µg/ml | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity.[16]

Procedure:

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism.

-

Plate Inoculation: Swab the surface of an agar plate (e.g., Mueller-Hinton agar) with the microbial culture.

-

Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration of the benzophenone derivative solution to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).[16][18]

Procedure:

-

Serial Dilutions: Prepare a series of twofold dilutions of the benzophenone derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mechanism of Antimicrobial Action

A key mechanism of action for some antimicrobial benzophenone derivatives is the disruption of the bacterial cell membrane.[12][19] These compounds can cause membrane depolarization, leading to the leakage of intracellular components and ultimately cell death.[12][19]

Antioxidant Activity: Quenching Harmful Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. Substituted benzophenones, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant activity.

Quantitative Antioxidant Activity

The antioxidant capacity of benzophenone derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Hydroxybenzoic acids | DPPH | Varies | [20] |

| Hydroxybenzoic acids | ABTS | Varies | [20] |

| Various pure chemical compounds | DPPH | Varies | [21] |

| Various pure chemical compounds | ABTS | Varies | [21] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

-

Prepare a solution of the benzophenone derivative in a suitable solvent (e.g., methanol).

-

Prepare a solution of DPPH in the same solvent.

-

Mix the compound solution with the DPPH solution.

-

Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[22]

Enzyme Inhibition: Targeting Key Biological Processes

Substituted benzophenones have been shown to inhibit the activity of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Quantitative Enzyme Inhibition Activity

The inhibitory activity of benzophenone derivatives against specific enzymes is determined by their IC50 values.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Glucoside 4 | Cyclooxygenase-2 (COX-2) | 4 | [23] |

| Aglycone 5 | Cyclooxygenase-1 (COX-1) | 67.25 | [23] |

| Benzamide JW8 | Acetylcholinesterase (AChE) | 0.056 | [24] |

| Benzamide JW8 | β-secretase (BACE1) | 9.01 | [24] |

| Derivative 31 | Acetylcholinesterase (AChE) | 0.051 | [25] |

| Derivative 31 | β-secretase (BACE-1) | 9.00 | [25] |

| Derivative 32 | Acetylcholinesterase (AChE) | 0.055 | [25] |

| Derivative 32 | β-secretase (BACE-1) | 11.09 | [25] |

| Azepane derivative 30 | Acetylcholinesterase (AChE) | 1.110 | [26] |

| Piperidine-substituted lead 6 | Acetylcholinesterase (AChE) | 2.303 | [26] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibitory effect of a compound can be determined by measuring the reduction in prostaglandin production.[27][28]

Procedure (General Outline):

-

Incubate the COX enzyme (COX-1 or COX-2) with the test compound (benzophenone derivative) and a cofactor.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

After a specific incubation period, stop the reaction.

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[27]

-

Calculate the percentage of inhibition and determine the IC50 value.

General Experimental Workflow

The discovery and development of biologically active substituted benzophenone derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for benzophenone drug discovery.

Conclusion

Substituted benzophenone derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and enzyme-inhibiting agents underscores their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design and synthesis of next-generation therapeutic agents with improved potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro Antiproliferative Activity of Benzopyranone Derivatives in Comparison with Standard Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 16. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. apec.org [apec.org]

- 19. Examination of a synthetic benzophenone membrane-targeted antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. scielo.br [scielo.br]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to 4-Chloro-3',4'-dimethoxybenzophenone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-3',4'-dimethoxybenzophenone, a key chemical intermediate used in various research and development applications. This document outlines its chemical properties, commercial availability, synthesis protocols, and analytical methods, serving as a comprehensive resource for its procurement and use in a laboratory setting.

Introduction

This compound (CAS No. 116412-83-0) is a substituted benzophenone derivative. Its molecular structure, featuring a chlorinated phenyl group and a dimethoxylated phenyl group linked by a carbonyl bridge, makes it a versatile precursor in organic synthesis. Primarily, it serves as a crucial building block in the synthesis of more complex molecules, including agricultural fungicides and potentially as an intermediate for pharmaceutical compounds.[1] Its utility in research is centered on its role as a starting material for multi-step synthetic pathways.

Chemical Properties:

| Property | Value |

| CAS Number | 116412-83-0 |

| Molecular Formula | C₁₅H₁₃ClO₃ |

| Molecular Weight | 276.71 g/mol |

| Appearance | White to pale green solid |

| Melting Point | 111-112 °C |

| Boiling Point | ~414.5 °C (Predicted) |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol |

Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. The available quantities, purity levels, and lead times can vary. Below is a comparative summary of several commercial sources.

| Supplier | Purity | Available Quantities |

| Kemix Pty Ltd | >98% | 1g |

| Hebei Dangtong Biological Technology Co., Ltd. | >99% | 1 kg, Bulk |

| CP Lab Safety | ~98% | 1g |

| ChemicalBook | >99% | Varies by listed supplier |

| Shanghai Amole Biotechnology Co., Ltd. | 97.0% | 250mg, 1g, 5g |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 4-chlorobenzoyl chloride.[2]

Materials:

-

1,2-dimethoxybenzene (veratrole)

-

4-chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.

-

Addition of Reactants: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature between 0-5 °C.

-

Addition of Substrate: After the formation of the acylium ion complex, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature between 0-5 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quality Control: Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.[3]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications).[3] The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent like acetonitrile. Prepare the sample to be analyzed by dissolving a small amount in the same solvent.

-

Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard solution first to determine the retention time, followed by the sample solution.

-

Analysis: The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Visualizations

Caption: Synthesis of this compound.

Caption: General experimental workflow.

References

The Chlorine Advantage: A Technical Guide to Chlorinated Compounds in Medicinal Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of chlorine atoms into molecular scaffolds represents a powerful and widely employed tactic in modern medicinal chemistry. With over 250 chlorinated drugs approved by the FDA, the "magic chloro" effect has demonstrated its profound impact on enhancing the pharmacological profiles of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the multifaceted roles of chlorinated compounds in drug discovery, covering their influence on physicochemical properties, pharmacokinetic parameters, and pharmacodynamic interactions. This document details the mechanisms of action of key chlorinated drugs, provides structured quantitative data, outlines essential experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in the field.

Introduction: The Strategic Role of Chlorine in Drug Design

Chlorine, a member of the halogen family, is one of the most prevalent elements in approved pharmaceuticals beyond carbon, hydrogen, oxygen, and nitrogen.[2] Its unique electronic and steric properties allow it to serve as a versatile tool for medicinal chemists to modulate a compound's bioactivity and drug-like properties. The introduction of chlorine can lead to significant improvements in potency, with some instances showing enhancements of up to 100,000-fold.[2]

The benefits of chlorination are attributed to several factors:

-

Modulation of Physicochemical Properties: Chlorine's electronegativity and size can alter a molecule's lipophilicity, polarity, and conformation. This can, in turn, influence its solubility, permeability across biological membranes, and binding affinity to target proteins.

-

Enhancement of Metabolic Stability: The introduction of a chlorine atom can block sites of metabolic attack by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.

-

Improved Target Binding and Selectivity: Chlorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets. These interactions can enhance binding affinity and selectivity for the desired target.[1]

-

Alteration of pKa: The electron-withdrawing nature of chlorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-target interactions and pharmacokinetic properties.

This guide will delve into these aspects by examining several successful chlorinated drugs, providing quantitative data on their performance, and detailing the experimental methods used to characterize them.

Case Studies: Prominent Chlorinated Drugs and Their Mechanisms of Action

The following sections explore the pharmacology of several key chlorinated drugs, highlighting the crucial role of the chlorine substituent in their therapeutic effects.

Loratadine: A Selective Histamine H1 Receptor Inverse Agonist

Loratadine is a second-generation antihistamine used to treat allergies.[3] Its chlorine atom is an integral part of the tricyclic ring system, contributing to its high affinity and selectivity for the histamine H1 receptor.

Mechanism of Action: Loratadine acts as an inverse agonist at the H1 receptor, meaning it not only blocks the action of histamine but also reduces the basal activity of the receptor. This leads to the alleviation of allergic symptoms such as sneezing, runny nose, and itching.[4]

Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI)

Sertraline is a widely prescribed antidepressant of the SSRI class.[5] The two chlorine atoms on the phenyl ring are crucial for its potent and selective inhibition of the serotonin transporter (SERT).

Mechanism of Action: By blocking SERT, sertraline increases the concentration of the neurotransmitter serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This modulation of serotonin levels is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.[5][6]

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] The chlorine atom on one of its phenyl rings contributes to its binding affinity and selectivity for the COX-2 active site.

Mechanism of Action: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

Indomethacin: A Non-Selective COX Inhibitor

Indomethacin is a potent NSAID used to treat pain, inflammation, and fever.[9] The chlorine atom on the benzoyl group is a key feature of its chemical structure.

Mechanism of Action: Unlike celecoxib, indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[10][11] By inhibiting both isoforms, it blocks the production of prostaglandins involved in inflammation and pain, as well as those that have protective effects on the stomach lining, which can lead to gastrointestinal side effects.[9]

Mitotane: An Adrenocorticolytic Agent

Mitotane is a derivative of the insecticide DDT and is used in the treatment of adrenocortical carcinoma.[4][12] Its dichlorinated structure is essential for its cytotoxic activity against adrenal cortex cells.

Mechanism of Action: Mitotane exerts a selective cytotoxic effect on the adrenal cortex, leading to cell death and a reduction in steroid hormone production.[4][12] Its mechanism is complex and involves the inhibition of several enzymes in the steroidogenesis pathway and the disruption of mitochondrial function.[13]

Chloroquine: An Antimalarial and Immunomodulatory Agent

Chloroquine is a 4-aminoquinoline that has been a cornerstone of antimalarial therapy for decades.[14] The chlorine atom on the quinoline ring is a critical determinant of its antimalarial activity.

Mechanism of Action: In the malaria parasite Plasmodium falciparum, chloroquine interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. It inhibits the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and parasite death.[15][16]

Quantitative Data on Chlorinated Drugs

The following tables summarize key quantitative data for the discussed chlorinated drugs, providing a basis for comparison of their pharmacological properties.

Table 1: Pharmacodynamic Properties of Selected Chlorinated Drugs

| Drug | Target | Action | IC50 / Ki Value | Reference |

| Loratadine | Histamine H1 Receptor | Inverse Agonist | Ki: 16 nM - 138 nM | [17][18] |

| Sertraline | Serotonin Transporter (SERT) | Inhibitor | Ki: 0.29 nM | [5] |

| Celecoxib | COX-2 | Inhibitor | IC50: 40 nM (for COX-2) | [7] |

| Indomethacin | COX-1 / COX-2 | Inhibitor | IC50: 27 nM (COX-1), 127-180 nM (COX-2) | [1][19] |

| Mitotane | Adrenocortical Carcinoma Cells | Cytotoxic Agent | Therapeutic Plasma Level: 14-20 mg/L | [13] |

| Chloroquine | Heme Polymerization | Inhibitor | IC50: 4.3 µM - 24.4 µM | [15][20] |

Table 2: Pharmacokinetic Parameters of Selected Chlorinated Drugs

| Drug | Bioavailability | Protein Binding | Half-life (t½) | Metabolism | Reference |

| Loratadine | ~40% | ~97% | 8.4 - 28 hours | CYP3A4, CYP2D6 | [3][21] |

| Sertraline | ~44% | >98% | ~26 hours | CYP2B6, CYP2C19 | [5][22] |

| Celecoxib | Not determined | ~97% | ~11 hours | CYP2C9, CYP3A4 | [7][23][24] |

| Indomethacin | ~100% (oral) | ~99% | 2.6 - 11.2 hours | Hepatic | [9][25] |

| Mitotane | 30-40% | High | 18 - 159 days | Hepatic | [4][12][26] |

| Chloroquine | ~89% | ~60% | Variable (days to weeks) | Hepatic | [14][27][28] |

Signaling Pathways and Experimental Workflows